Enzymatic Stability vs AAP10
Rotigaptide (ZP123) was directly compared with its parent L-amino acid peptide AAP10 in head-to-head in vitro and in vivo stability assays. The in vitro half-life (t₁/₂) of ZP123 in rat plasma was 10.3 ± 1.3 days and in human plasma 14.0 ± 1.5 days, whereas t₁/₂ for AAP10 in rat plasma was 3.8 ± 0.1 min and in human plasma 11.8 ± 1.0 min—representing an approximately 1,700-fold longer half-life for ZP123 [1]. Due to the ultrarapid elimination of AAP10, a full in vivo pharmacokinetic characterization of AAP10 could not be performed; however, calculations estimated that the clearance of ZP123 was at least 140 times slower than for AAP10 [1]. In the murine ouabain-induced AV-block model, maximal efficacy of ZP123 was reached at a 10-fold lower intravenous dose (10⁻⁸ mol/kg) compared with AAP10 (10⁻⁷ mol/kg) [1]. In isolated perfused rabbit hearts under hypokalemic ischemia, only ZP123—but not AAP10—prevented the increase in action potential duration (APD) dispersion considered a major arrhythmic substrate [1].
| Evidence Dimension | In vitro plasma stability and in vivo clearance |
|---|---|
| Target Compound Data | ZP123 t₁/₂: 10.3 ± 1.3 d (rat), 14.0 ± 1.5 d (human); clearance ≥140× slower than AAP10; maximal AV-block efficacy at 10⁻⁸ mol/kg i.v. |
| Comparator Or Baseline | AAP10 t₁/₂: 3.8 ± 0.1 min (rat), 11.8 ± 1.0 min (human); maximal AV-block efficacy at 10⁻⁷ mol/kg i.v. |
| Quantified Difference | ~1,700× longer t₁/₂; ≥140× slower clearance; 10× lower dose for maximal efficacy; unique prevention of APD dispersion during ischemia |
| Conditions | Rat and human plasma in vitro; conscious rat i.v. infusion; murine ouabain-induced AV-block model; isolated perfused hypokalemic-ischemic rabbit heart |
Why This Matters
AAP10 is experimentally unusable for any protocol requiring sustained systemic exposure beyond minutes; rotigaptide TFA is the only form enabling in vivo pharmacology studies of antiarrhythmic peptides with predictable dose-exposure relationships.
- [1] Kjølbye AL, Knudsen CB, Jepsen T, Larsen BD, Petersen JS. Pharmacological characterization of the new stable antiarrhythmic peptide analog Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH₂ (ZP123): in vivo and in vitro studies. J Pharmacol Exp Ther. 2003 Sep;306(3):1191-9. doi:10.1124/jpet.103.052258 View Source
